Pyridin-3-yl 4-fluorobenzoate
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Overview
Description
Pyridin-3-yl 4-fluorobenzoate is an organic compound that belongs to the class of esters It is composed of a pyridine ring substituted at the 3-position with a 4-fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with pyridin-3-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-fluorobenzoic acid and pyridin-3-ol.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea can be used under mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the fluorine atom.
Hydrolysis: The primary products are 4-fluorobenzoic acid and pyridin-3-ol.
Scientific Research Applications
Pyridin-3-yl 4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Pyridin-3-yl 4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The ester linkage allows for controlled release of the active moiety in biological systems, making it a valuable prodrug candidate.
Comparison with Similar Compounds
Pyridin-3-yl benzoate: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluorobenzyl alcohol: Contains a similar fluorinated benzene ring but lacks the ester linkage and pyridine ring.
Pyridin-3-yl 4-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine, leading to different electronic properties and reactivity.
Uniqueness: Pyridin-3-yl 4-fluorobenzoate is unique due to the presence of both the pyridine ring and the fluorinated benzoate group. The fluorine atom imparts distinct electronic properties, enhancing the compound’s stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific applications.
Properties
IUPAC Name |
pyridin-3-yl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUPTGJQENPONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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